(2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
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Overview
Description
(2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is a complex organic compound that features a chloropyridine moiety linked to a tetrahydrobenzazepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the coupling of 2-chloropyridine with a benzazepine derivative under specific conditions that facilitate the formation of the methanone linkage. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the pyridine or benzazepine rings .
Scientific Research Applications
(2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-4-yl)methanol: This compound shares the chloropyridine moiety but lacks the benzazepine structure.
(2-Chloropyridin-4-yl)methanamine hydrochloride: Similar in structure but contains an amine group instead of the benzazepine moiety
Uniqueness
The uniqueness of (2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone lies in its combined structural features, which confer specific chemical and biological properties not found in the simpler analogs. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-15-11-13(8-9-18-15)16(20)19-10-4-3-6-12-5-1-2-7-14(12)19/h1-2,5,7-9,11H,3-4,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYMZYYWHUDCTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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